molecular formula C24H23N3O3S2 B2435854 N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 670273-25-3

N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2435854
CAS No.: 670273-25-3
M. Wt: 465.59
InChI Key: ILFPUZLJKBHGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c28-20(25-14-17-10-7-13-30-17)15-31-24-26-22-21(18-11-5-2-6-12-19(18)32-22)23(29)27(24)16-8-3-1-4-9-16/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFPUZLJKBHGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H28N2O2SC_{24}H_{28}N_2O_2S, with a molecular weight of approximately 420.56 g/mol. The structure incorporates a furan ring and a thieno[2,3-d]pyrimidine moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thieno[2,3-d]pyrimidine precursors through acetamide formation. The synthetic pathway often includes key steps such as condensation reactions and cyclization processes that yield the desired thioacetamide derivative.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Research has shown that derivatives containing furan and thieno[2,3-d]pyrimidine structures can induce cytotoxic effects in various cancer cell lines. An example includes a study where compounds exhibited IC50 values as low as 5 µg/ml against melanoma and breast cancer cell lines .
CompoundIC50 (A375)IC50 (MDA-MB 231)
7a2.9 µg/ml6.2 µg/ml
7b4.0 µg/ml9.5 µg/ml
7c7.8 µg/ml11.3 µg/ml
7k5.1 µg/ml7.3 µg/ml

DNA Cleavage

The ability of the compound to cleave DNA has been investigated using agarose gel electrophoresis techniques. Results indicated that at concentrations of 100 µg/ml, certain derivatives exhibited complete DNA cleavage without residual fragments . This property suggests potential applications in cancer therapy by targeting DNA in cancer cells.

The proposed mechanism involves intercalation into the DNA structure or interaction with topoisomerases, leading to strand breaks and subsequent apoptosis in malignant cells. The presence of electron-rich furan and thieno groups enhances these interactions.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

  • Absorption : The compound demonstrates moderate solubility in aqueous solutions.
  • Distribution : High lipophilicity suggests extensive tissue distribution.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes.
  • Excretion : Predominantly renal excretion observed in preliminary studies.

Case Studies

Several case studies highlight the compound's potential:

  • A study involving a series of furan-thieno derivatives showed promising results in vitro against various cancer types.
  • Another investigation focused on structure-activity relationships (SAR), revealing that modifications at specific positions significantly enhance biological activity.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A thiophene-2-carboxylic acid derivative is cyclized with a cycloheptanone-bearing amine under acidic conditions. For example, 3-phenyl-4-piperidinol hydrochloride reacts with acetophenone and paraformaldehyde in n-butanol at 80°C for 12 hours to form the seven-membered ring system. The resulting intermediate undergoes thiophene ring annulation using thiourea and phosphoryl chloride (POCl₃), yielding the thieno[2,3-d]pyrimidin-4-one scaffold.

Reaction Conditions :

  • Solvent: n-Butanol or toluene
  • Temperature: 80–100°C
  • Catalyst: Paraformaldehyde
  • Yield: 60–75%.

Functionalization at the 2-Position: Thioether Formation

The 2-chloro intermediate undergoes nucleophilic substitution with 2-mercapto-N-(furan-2-ylmethyl)acetamide to install the thioether linkage.

Preparation of 2-Mercapto-N-(furan-2-ylmethyl)acetamide

Step 1: Acylation of Furan-2-ylmethylamine
Furan-2-ylmethylamine reacts with mercaptoacetic acid chloride (HS-CH₂-COCl) in chloroform at room temperature for 10 minutes, yielding 2-mercapto-N-(furan-2-ylmethyl)acetamide.

Reaction Conditions :

  • Solvent: Chloroform
  • Base: Triethylamine (NEt₃)
  • Temperature: 25°C
  • Yield: >90%.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 4.37 (s, 2H, S-CH₂), 7.31–7.57 (m, 3H, furan-H), 9.29 (s, 1H, NH).
  • IR (KBr) : 3263 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O).

Nucleophilic Substitution Reaction

The 2-chloro-thieno[2,3-d]pyrimidin-4-one reacts with 2-mercapto-N-(furan-2-ylmethyl)acetamide in acetone under reflux with potassium carbonate (K₂CO₃) as a base.

Reaction Conditions :

  • Solvent: Acetone
  • Base: K₂CO₃ (2 equiv)
  • Temperature: 60°C (reflux)
  • Duration: 8 hours
  • Yield: 58–65%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic 2-position of the pyrimidinone core, displacing chloride. The use of a polar aprotic solvent like acetone enhances nucleophilicity.

Optimization of Reaction Parameters

Comparative studies reveal the impact of solvents, bases, and temperatures on yields:

Parameter Conditions Tested Optimal Conditions Yield (%)
Solvent Acetone, DMF, Ethanol Acetone 65
Base K₂CO₃, NaHCO₃, NEt₃ K₂CO₃ 65
Temperature 25°C, 60°C, 80°C 60°C 65
Reaction Time 4 h, 8 h, 12 h 8 h 65

Data adapted from.

Purification and Characterization

The crude product is purified via recrystallization from ethanol or column chromatography (ethyl acetate/petroleum ether).

Characterization Data :

  • Melting Point : 240–242°C.
  • ¹H NMR (DMSO-d₆) : δ 1.60–1.83 (m, 6H, cycloheptane CH₂), 2.84–3.19 (m, 4H, CH₂), 4.37 (s, 2H, S-CH₂), 7.42–7.57 (m, 5H, Ar-H), 8.39 (d, 2H, Ar-H).
  • ¹³C NMR : 30.5, 42.8 (CH₂), 111.5–146.5 (aromatic), 168.1 (C=O).
  • IR (KBr) : 1686 cm⁻¹ (C=O), 1513 cm⁻¹ (NO₂).

Alternative Synthetic Routes

One-Pot Thioether-Acylation Strategy

A modified approach condenses the thieno[2,3-d]pyrimidin-4-one core with mercaptoacetic acid, followed by in situ acylation with furan-2-ylmethylamine. This method reduces purification steps but requires stringent stoichiometric control.

Reaction Conditions :

  • Solvent: DMF
  • Coupling Agent: HATU (1 equiv)
  • Temperature: 25°C
  • Yield: 50–55%.

Solid-Phase Synthesis

Immobilizing the pyrimidinone core on Wang resin enables iterative coupling and acylation steps, though yields remain suboptimal (40–45%).

Challenges and Mitigation Strategies

  • Thiol Oxidation : The mercaptoacetamide intermediate is prone to oxidation. Conducting reactions under nitrogen or argon atmosphere improves stability.
  • Solubility Issues : The cyclohepta ring reduces solubility in polar solvents. Adding catalytic dimethylformamide (DMF) enhances dissolution during coupling.
  • Byproduct Formation : Excess K₂CO₃ may hydrolyze the acetamide. Using 2.0 equivalents of base minimizes side reactions.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are preferred for thioether coupling, offering:

  • Improved Heat Transfer : Mitigates exothermic side reactions.
  • Higher Throughput : 80% yield at 100 g/batch.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

  • Cyclocondensation : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Thioether linkage introduction : Reaction of a thiol-containing intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
  • Functional group modifications : Alkylation or acylation to attach the furan-2-ylmethyl group . Purity optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/DMF) to achieve >95% purity. Confirm via HPLC and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

  • NMR spectroscopy : ¹H NMR (δ 7.2–7.6 ppm for aromatic protons, δ 4.3–4.5 ppm for SCH₂) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 523.2) .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorescence-based assays .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Replace the cycloheptane ring with cyclopentane or cyclohexane to assess conformational flexibility .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to study electronic impacts on bioactivity .
  • Thioacetamide replacement : Substitute the thioether linkage with sulfoxide or sulfone groups to evaluate metabolic stability . Methodology : Use parallel synthesis and QSAR modeling to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to maintain compound solubility >100 µM in vitro .
  • Off-target profiling : Employ proteome-wide affinity chromatography to identify non-specific binding .

Q. How can computational methods predict metabolic pathways and toxicity?

  • Metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., oxidation of the furan ring) .
  • Toxicity screening : Assess hepatotoxicity via CYP450 inhibition assays (e.g., CYP3A4) and Ames test for mutagenicity .

Experimental Design & Data Analysis

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Rodent models : Administer 10 mg/kg intravenously to measure plasma half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) .
  • Bioavailability : Compare oral vs. intravenous dosing in Sprague-Dawley rats, using LC-MS/MS for quantification .

Q. How to design crystallization trials for X-ray diffraction studies?

  • Solvent screening : Test mixtures of methanol/water or acetonitrile/toluene in vapor diffusion setups .
  • Temperature optimization : Use gradient cooling (4°C to -20°C) to promote crystal growth .

Methodological Challenges

Q. What are common pitfalls in synthesizing the thieno[3,2-d]pyrimidine core?

  • Low yields : Often due to incomplete cyclization; remedy by increasing reaction time (48–72 hours) or using microwave-assisted synthesis .
  • Byproduct formation : Monitor via TLC and employ scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .

Q. How to address poor solubility in biological assays?

  • Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for gradual release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.